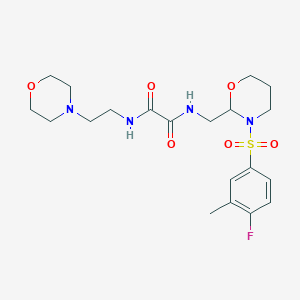
5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine, also known as CPTA, is a small molecule compound that has been the subject of scientific research in recent years. CPTA is a member of the thiadiazole family of compounds, which have been found to have a range of biological activities. In
作用机制
The mechanism of action of 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine is not fully understood. However, studies have suggested that 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine may act through multiple pathways to induce apoptosis in cancer cells. One proposed mechanism is the inhibition of the Akt/mTOR pathway, which is involved in cell growth and survival. 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has also been found to activate the p38 MAPK pathway, which can lead to apoptosis. Additionally, 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been shown to induce oxidative stress in cancer cells, which may contribute to its anticancer effects.
Biochemical and Physiological Effects:
5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been found to have several biochemical and physiological effects. In addition to its anticancer properties, 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been shown to have anti-inflammatory and antioxidant effects. Studies have suggested that 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine may inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress in cells. 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has also been found to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has several advantages for use in laboratory experiments. It is a small molecule compound that can be easily synthesized and purified. Additionally, 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been found to have low toxicity in animal models, which makes it a relatively safe compound to use in experiments. However, one limitation of 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
未来方向
There are several future directions for research on 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine. One area of interest is the development of 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine analogs with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine and its potential therapeutic applications. 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine may also have applications in the field of nanomedicine, as it has been shown to have potential as a drug delivery agent. Overall, 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine is a promising compound with potential applications in the treatment of cancer and other diseases.
合成方法
The synthesis of 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine involves the reaction of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid with thiosemicarbazide in the presence of triethylamine and acetic anhydride. The resulting compound is then treated with hydrazine hydrate to yield 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine. The synthesis of 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been reported in several scientific publications, and the compound has been synthesized in both laboratory and industrial settings.
科学研究应用
5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been the subject of scientific research due to its potential as a therapeutic agent. In particular, 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been studied for its anticancer properties. Studies have shown that 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine can induce apoptosis, or programmed cell death, in cancer cells. 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has also been found to inhibit the growth and migration of cancer cells in vitro and in vivo. Additionally, 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been shown to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of other diseases.
属性
IUPAC Name |
5-(3-cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5S/c1-2-15-5-7(8(14-15)6-3-4-6)9-12-13-10(11)16-9/h5-6H,2-4H2,1H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEGAJGKBUVEHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2CC2)C3=NN=C(S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-cyclopropyl-1-ethyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

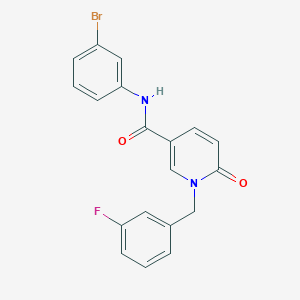
![(Z)-2-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-enenitrile](/img/structure/B2585122.png)
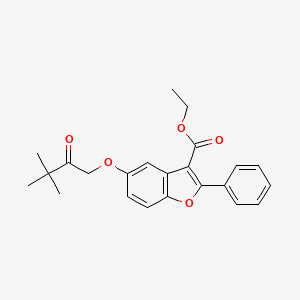
![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2585124.png)
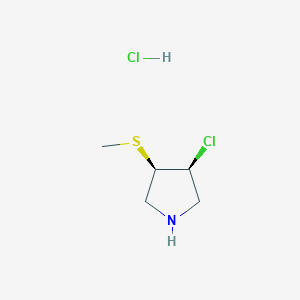
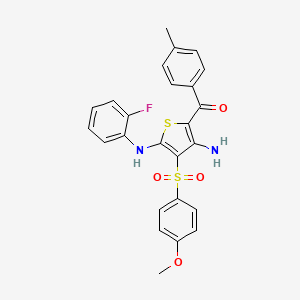
![6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole hydrochloride](/img/structure/B2585129.png)
![(E)-2-phenyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]ethenesulfonamide](/img/structure/B2585130.png)
![Methyl 7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2585131.png)
![6-Benzyl-7-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2585136.png)
![2-(4-methoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2585137.png)
![N-(3-chlorophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2585138.png)

